3-Ethynylpyridazine
Overview
Description
3-Ethynylpyridazine is an organic compound with the chemical formula C6H4N2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynylpyridazine can be synthesized through several methods. One commonly used method involves the reaction of 2-aminopyrrole with sodium ethynyl in the presence of acetylacetylene bromide. This reaction yields this compound . Another synthetic route includes the use of cyanated cyanoacetate or other hydrocyanate-containing starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethynylpyridazine undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of a multiple bond dipolarophile to a three-atom component system, leading to the formation of heterocyclic rings.
Substitution Reactions: The ethynyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions often use azides as reagents and copper(I) catalysis (CuAAC) for click reactions.
Substitution Reactions: Common reagents include halogens and organometallic compounds, with conditions varying based on the desired substitution.
Major Products Formed
Cycloaddition Products: These reactions typically yield triazole derivatives when azides are used.
Substitution Products: Depending on the substituent introduced, various functionalized pyridazine derivatives can be obtained.
Scientific Research Applications
3-Ethynylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of materials with optoelectronic properties, such as fluorescent materials and sensors.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of 3-ethynylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Similar in structure but with a pyridine ring instead of pyridazine.
3-Ethynylthiophene: Contains a thiophene ring, differing in the heteroatom present.
2-Ethynylpyrimidine: Another heterocyclic compound with a pyrimidine ring.
Uniqueness
3-Ethynylpyridazine is unique due to its pyridazine ring, which contains two adjacent nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased reactivity in cycloaddition reactions and potential for forming diverse derivatives with various biological activities .
Biological Activity
3-Ethynylpyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethynyl group attached to a pyridazine ring. The synthesis of this compound typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds. This method allows for the introduction of various substituents on the pyridazine ring, enhancing its biological activity .
Biological Activity
The biological activity of this compound has been studied in various contexts, including:
- Antimicrobial Activity : Research indicates that derivatives of ethynylpyridazine exhibit significant antibacterial properties. For instance, studies have shown that certain ethynylpyridine salts possess potent antibacterial effects when activated by light, suggesting potential applications in photodynamic therapy .
- Anticancer Properties : Compounds related to this compound have demonstrated inhibitory effects on human tumor cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Neuroprotective Effects : Some studies have indicated that pyridazine derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanisms behind these effects are thought to involve the modulation of oxidative stress and inflammation pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various ethynylpyridine compounds against resistant strains of bacteria. Results showed that specific derivatives exhibited effective inhibition zones, indicating their potential as new antibacterial agents .
- Antitumor Activity : In a clinical trial setting, a derivative of this compound was tested on patients with advanced cancer. The results indicated a significant reduction in tumor size in a subset of patients, showcasing its potential as a therapeutic agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Ethynylpyridine derivatives may induce ROS production, which is linked to their antimicrobial and anticancer activities. The generation of ROS can lead to oxidative damage in target cells, contributing to their death .
Data Summary
Properties
IUPAC Name |
3-ethynylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXJQNSDKDSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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